Stereochemical Identity Drives Lopinavir Potency: Only the (S)-Enantiomer is Incorporated into the Active API
The lopinavir synthesis route explicitly requires (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (compound 3) as the condensation partner for the amine intermediate 2 [1]. Use of the (R)-enantiomer (CAS 1370045-08-1) would generate the epimeric amide, compromising the stereochemical integrity of the final API. The (R)-enantiomer is classified as Lopinavir Impurity 2 and must be controlled to ≤0.10% in the drug substance [1]. No alternative stereoisomer or racemate can meet this synthetic requirement.
| Evidence Dimension | Stereochemical requirement for lopinavir synthesis |
|---|---|
| Target Compound Data | (2S)-configuration required for correct API stereochemistry [1] |
| Comparator Or Baseline | (R)-enantiomer (CAS 1370045-08-1): yields epimeric lopinavir impurity 2; must be ≤0.10% [1] |
| Quantified Difference | Configuration inversion leads to impurity classification; acceptance criterion ≤0.10% [1] |
| Conditions | Industrial lopinavir synthesis route as described by Raghava Reddy et al. (2014) |
Why This Matters
Procuring the correct enantiomer eliminates the risk of synthesizing an epimeric impurity that fails pharmacopeial purity thresholds, saving costly rework or batch rejection.
- [1] Raghava Reddy AV, Garaga S, Takshinamoorthy C, Naidu A. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Sci Pharm. 2014 Sep 22;83(1):49-63. doi: 10.3797/scipharm.1407-14. PMID: 26839801. View Source
